molecular formula C8H14N4O B8570906 5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide

5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B8570906
M. Wt: 182.22 g/mol
InChI Key: ZJZNLQYHOGNSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560564B2

Procedure details

1.0 g (8.0 mmol) of 2-cyano-N-(1-methylethyl)acetamide (prepared according to the procedure of Cheikh et al J. Org. Chem., 1991, 56, 970) was combined with 3.1 mL of triethylorthoformate, 5 mL of acetic anhydride and 0.01 g of anhydrous zinc chloride. The mixture was refluxed for 1 hour. A distillation head was placed on the flask and the reaction was heated at 120° C. for 8 hours. After standing for two days the mixture was heated again for 12 hours at 120° C. for 12 hours. The volatiles were removed with a rotary evaporator. Ethanol was added and the volatiles were again removed with a rotary evaporator. This material was dissolved in 15 mL of ethanol. 0.34 mL (6.4 mmol) of methyl hydrazine was added. The reaction mixture was refluxed for 5 hours and then allowed to stand at room temperature overnight. The solvent was removed with a rotary evaporator. The residue was purified by MPLC (ethyl acetate as eluant) to afford 0.14 g of the title compound as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
methyl hydrazine
Quantity
0.34 mL
Type
reactant
Reaction Step Four
Quantity
0.01 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=[O:5])#[N:2].C(OC(OCC)OCC)C.[C:20](OC(=O)C)(=O)C.[CH3:27][NH:28][NH2:29]>[Cl-].[Zn+2].[Cl-]>[NH2:2][C:1]1[N:29]([CH3:20])[N:28]=[CH:27][C:3]=1[C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=[O:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CC(=O)NC(C)C
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
methyl hydrazine
Quantity
0.34 mL
Type
reactant
Smiles
CNN
Step Five
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated again for 12 hours at 120° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed with a rotary evaporator
ADDITION
Type
ADDITION
Details
Ethanol was added
CUSTOM
Type
CUSTOM
Details
the volatiles were again removed with a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in 15 mL of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC (ethyl acetate as eluant)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC1=C(C=NN1C)C(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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